5-Methoxy-2,3-dimethylphenol
Description
5-Methoxy-2,3-dimethylphenol is an organic compound with the molecular formula C₉H₁₂O₂. It is a derivative of phenol, characterized by the presence of methoxy and dimethyl groups on the aromatic ring.
Properties
IUPAC Name |
5-methoxy-2,3-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-4-8(11-3)5-9(10)7(6)2/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDFMKSCPKILEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343819 | |
| Record name | 5-Methoxy-2,3-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34883-01-7 | |
| Record name | 5-Methoxy-2,3-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3-dimethylphenol can be achieved through several methods. One common approach involves the methylation of 2,3-dimethylphenol using methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalytic processes. For example, the use of zeolite catalysts can enhance the yield and selectivity of the reaction. Additionally, continuous flow reactors can be employed to optimize reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
5-Methoxy-2,3-dimethylphenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3-dimethylphenol involves its interaction with various molecular targets and pathways. The methoxy and dimethyl groups on the aromatic ring influence its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-5-hydroxyanisole
- 3-Hydroxy-5-methoxy-1,2-xylene
- 2,3-Dimethylphenol
Uniqueness
Compared to similar compounds, 5-Methoxy-2,3-dimethylphenol exhibits unique chemical properties due to the presence of both methoxy and dimethyl groups.
Biological Activity
5-Methoxy-2,3-dimethylphenol (MDMP) is an organic compound with the molecular formula C₉H₁₂O₂. It is a derivative of phenol, notable for its potential biological activities, including antimicrobial and antioxidant properties. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.
This compound is synthesized through various methods, primarily involving the methylation of 2,3-dimethylphenol using methanol in the presence of a catalyst like sulfuric acid. The reaction generally occurs under reflux conditions, yielding MDMP efficiently. In industrial applications, zeolite catalysts may be used to enhance yield and selectivity.
Antimicrobial Properties
Research indicates that MDMP exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that MDMP could serve as a potential natural preservative in food and pharmaceutical applications.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 0.25 |
Antioxidant Activity
MDMP has been evaluated for its antioxidant properties using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicate that MDMP effectively scavenges free radicals, demonstrating a strong potential for use in dietary supplements and cosmetic formulations.
Cytotoxic Effects
In vitro studies have shown that MDMP can induce cytotoxic effects in cancer cell lines. For instance, it has been observed to inhibit the proliferation of colorectal cancer cell lines HCT116 and Caco-2. The compound induces apoptosis and alters cell cycle progression, particularly arresting cells in the G2/M phase .
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 10 |
| Caco-2 | 15 |
The biological activity of MDMP is attributed to its structural characteristics. The methoxy and dimethyl groups enhance its reactivity and binding affinity to specific enzymes and receptors involved in various biochemical pathways. These interactions can modulate cellular signaling pathways, leading to observed therapeutic effects.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology highlighted MDMP's effectiveness against foodborne pathogens. The research demonstrated that incorporating MDMP into food products significantly reduced microbial load without affecting sensory quality.
- Cancer Research : A recent investigation into MDMP's effects on cancer cells revealed that it not only inhibits cell growth but also promotes apoptosis through the activation of caspase pathways. This suggests its potential as an adjunct therapy in cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
